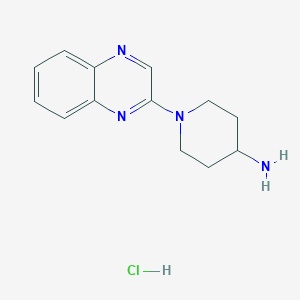
1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride
描述
1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C13H17ClN4. It is a derivative of quinoxaline, a heterocyclic aromatic organic compound, and piperidine, a six-membered ring containing nitrogen
准备方法
Synthetic Routes and Reaction Conditions: 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of quinoxaline-2-carboxylic acid with piperidin-4-amine under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.
化学反应分析
Types of Reactions: 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Quinoxaline derivatives with increased oxidation states.
Reduction: Reduced quinoxaline derivatives with lower oxidation states.
Substitution: Substituted quinoxaline derivatives with various alkyl or aryl groups.
科学研究应用
. In chemistry, it serves as a building block for the synthesis of more complex organic compounds. In biology, it has been investigated for its potential as a pharmacological agent. In medicine, it has shown promise as an anti-cancer agent due to its ability to inhibit bromodomain and extra-terminal (BET) proteins. In industry, it is used in the development of new materials and chemical processes.
作用机制
The mechanism by which 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. It has been shown to inhibit BET proteins, which play a crucial role in gene regulation and cancer progression. By binding to these proteins, the compound disrupts their function and inhibits cancer cell growth.
相似化合物的比较
1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride is similar to other quinoxaline derivatives, such as 1-(Quinoxalin-2-yl)piperidin-3-amine dihydrochloride and 1,3-dihydro-1- {1- [4- (4-phenylpyrrolo [1,2- a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2 H -benzimidazol-2-one. it is unique in its ability to inhibit BET proteins, making it a valuable compound in cancer research.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties and ability to inhibit BET proteins make it a valuable tool in the development of new therapeutic agents and materials.
属性
IUPAC Name |
1-quinoxalin-2-ylpiperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4.ClH/c14-10-5-7-17(8-6-10)13-9-15-11-3-1-2-4-12(11)16-13;/h1-4,9-10H,5-8,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHQPYBIQVEGPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC3=CC=CC=C3N=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671407 | |
| Record name | 1-(Quinoxalin-2-yl)piperidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185317-72-9 | |
| Record name | 1-(Quinoxalin-2-yl)piperidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid](/img/structure/B1500760.png)
![Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid](/img/structure/B1500761.png)



![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl chloride](/img/structure/B1500768.png)
![Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1500770.png)

![Oxazolo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B1500774.png)




